
Ethyl pyruvate 3-nitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl pyruvate 3-nitrophenylhydrazone is a chemical compound with the molecular formula C11H13N3O4 It is a derivative of ethyl pyruvate and 3-nitrophenylhydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyruvate 3-nitrophenylhydrazone typically involves the reaction of ethyl pyruvate with 3-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl pyruvate 3-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Ethyl pyruvate 3-nitrophenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its effects on cellular metabolism
Wirkmechanismus
The mechanism of action of ethyl pyruvate 3-nitrophenylhydrazone involves its interaction with cellular components. It can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group box 1 (HMGB1). This inhibition helps reduce inflammation and protect tissues from damage. The compound also acts as a scavenger of reactive oxygen species (ROS), thereby preventing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ethyl pyruvate: A derivative of pyruvic acid with anti-inflammatory properties.
Phenylhydrazones: A class of compounds with similar hydrazone moieties but different substituents on the phenyl ring.
Uniqueness: Ethyl pyruvate 3-nitrophenylhydrazone is unique due to the presence of both the ethyl pyruvate and 3-nitrophenylhydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
ethyl 2-[(3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3 |
InChI-Schlüssel |
SXBCOJHYBVQZQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Piperazinecarboxylic acid, 4-[5-(3-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B8776345.png)

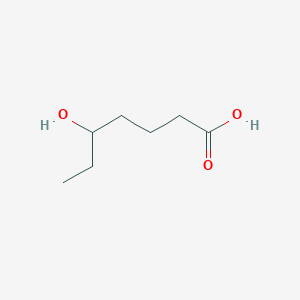
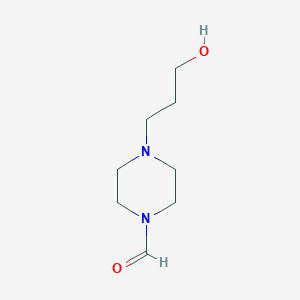
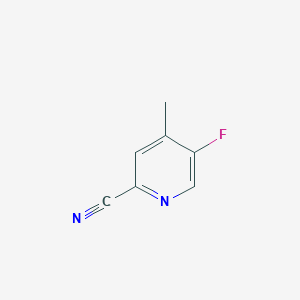
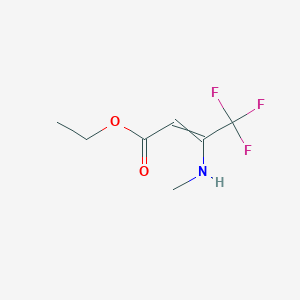
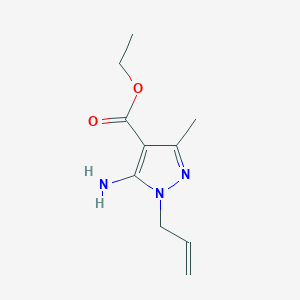
![N-[5-[(4-Boc-1-piperazinyl)methyl]-2-pyridyl]-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-6-benzimidazolyl)pyrimidin-2-amine](/img/structure/B8776410.png)
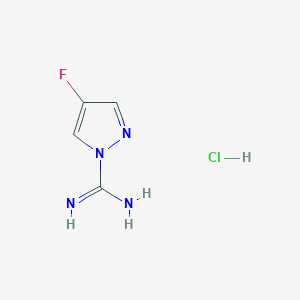
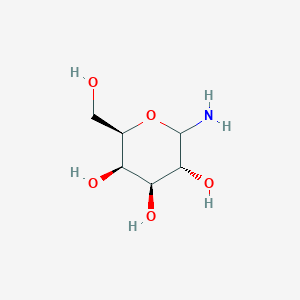
![2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8776428.png)
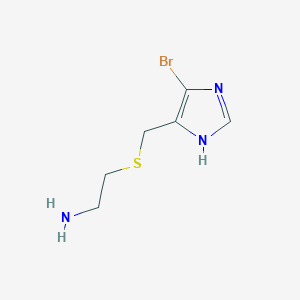
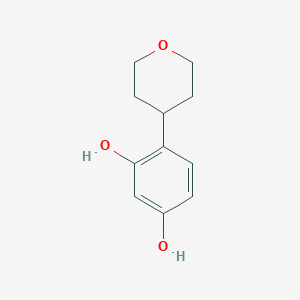
![2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8776440.png)
